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Introduction

Membrane tension is a critical physical parameter that governs a multitude of cellular
processes, including endocytosis, exocytosis, cell migration, and signal transduction. The
ability to measure membrane tension with high spatiotemporal resolution within specific
organelles is crucial for understanding fundamental cell biology and for the development of
novel therapeutics. SupraFlipper probes are a class of advanced fluorescent sensors designed
for the targeted and controlled measurement of membrane tension in living cells. This
document provides detailed application notes and protocols for the use of SupraFlipper probes
in quantifying organelle-specific membrane tension.

SupraFlipper probes utilize a supramolecular strategy for their delivery and activation.[1] They
consist of a mechanosensitive "flipper" fluorophore functionalized with a desthiobiotin ligand.[1]
This allows the probe to be selectively sequestered by streptavidin expressed within the lumen
of a target organelle.[1] Upon addition of biotin, which has a higher affinity for streptavidin, the
SupraFlipper probe is released and spontaneously inserts into the organellar membrane,
where it reports on membrane tension through changes in its fluorescence lifetime.[1]

The core sensing mechanism of the flipper probes relies on the planarization of their twisted
push-pull fluorophore structure in response to increased lateral pressure within the membrane.
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[2] This planarization leads to an increase in the fluorescence lifetime of the probe, which can
be quantified using Fluorescence Lifetime Imaging Microscopy (FLIM).[1][3] This technique
offers a robust and concentration-independent readout of membrane tension.[1][4]

Quantitative Data

The fluorescence lifetime of SupraFlipper probes is directly correlated with membrane tension.
Below is a summary of reported fluorescence lifetime values in different cellular compartments.
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A linear relationship between fluorescence lifetime (11) and membrane tension (o) has been
established for Flipper-TR (a related flipper probe) in the plasma membrane of specific cell
lines:
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. Membrane Tension
Cell Line Slope (hs:-m-mN~?) Reference
Range (MN-m~?)

MDCK 0-0.6 2.38+0.18 3]
MDCK >0.6 0.196 + 0.07 3]
HeLa 0-0.6 0.78 £ 0.14 3]
HeLa >0.6 0.26 + 0.06 3]

Experimental Protocols
General Workflow for SupraFlipper Experiments

The following diagram outlines the general workflow for using SupraFlipper probes to measure

organelle-specific membrane tension.

Cell & Probe Preparation Imaging & Analysis

‘Transfect cells with organelle-targeted streptavidin }—»l Incubate cells with SupraFlipper probe }—»l Acquire baseline FLIM images (inactive probe) }—»l Add biotin to release the probe }—»l Acquire time-lapse FLIM images (active probe) }—»l Analyze fluorescence lifetime changes

Click to download full resolution via product page

Caption: General experimental workflow for SupraFlipper probes.

Detailed Protocol for Targeting the Endoplasmic
Reticulum

This protocol provides a step-by-step guide for measuring membrane tension in the

endoplasmic reticulum (ER).
Materials:

e Cells of interest (e.g., HeLa, HK)
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e Plasmid encoding ER-targeted streptavidin (e.g., streptavidin-KDEL)
» Transfection reagent
o SupraFlipper probe stock solution (in DMSO)
e Cell culture medium
e Biotin stock solution (in water or PBS)
o Fluorescence Lifetime Imaging Microscope (FLIM) system
Procedure:
e Cell Transfection:
o Seed cells on a suitable imaging dish (e.g., glass-bottom dish).

o Transfect the cells with the ER-targeted streptavidin plasmid according to the
manufacturer's protocol for the chosen transfection reagent.

o Allow 24-48 hours for protein expression.
e Probe Loading:

o Prepare a working solution of the SupraFlipper probe in cell culture medium. The final
concentration will need to be optimized but is typically in the nanomolar to low micromolar

range.
o Remove the culture medium from the cells and wash once with pre-warmed PBS.
o Add the SupraFlipper probe solution to the cells and incubate for 15-30 minutes at 37°C.
o Wash the cells twice with pre-warmed culture medium to remove excess probe.
e FLIM Imaging (Baseline):

o Mount the imaging dish on the FLIM microscope.
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o Acquire baseline FLIM images of the cells. At this stage, the SupraFlipper probe is
sequestered in the ER lumen and should exhibit a shorter, uniform fluorescence lifetime.

[1]

e Probe Release and Imaging:

o Prepare a working solution of biotin in culture medium. The final concentration will depend
on the desired release kinetics but can be in the range of 10-100 uM.

o Add the biotin solution to the cells on the microscope stage.

o Immediately begin acquiring a time-lapse series of FLIM images to monitor the change in
fluorescence lifetime as the probe is released and inserts into the ER membrane.[6]

o Data Analysis:

o Analyze the FLIM data to calculate the average fluorescence lifetime in regions of interest
(e.g., the ER network).

o An increase in fluorescence lifetime indicates an increase in membrane tension.

Signaling Pathways and Mechanotransduction

Membrane tension is increasingly recognized as a key regulator of cellular signaling. For
instance, mechanical forces exerted on the plasma membrane can be transmitted to the
endoplasmic reticulum through physical tethering proteins at membrane contact sites. This can
lead to changes in ER membrane tension, which in turn can influence cellular energetics and
ER stress responses.[7]

The following diagram illustrates a simplified model of mechanotransduction from the plasma
membrane to the ER.
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Caption: Mechanotransduction from the plasma membrane to the ER.
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Applications in Drug Development

The ability to quantify organelle-specific membrane tension opens up new avenues for drug
development.

¢ High-throughput screening: SupraFlipper probes can be used in high-throughput screening
assays to identify compounds that modulate membrane tension. This could be relevant for
diseases associated with altered cell mechanics, such as cancer and fibrosis.

e Mechanism of action studies: These probes can help elucidate the mechanism of action of
drugs that are known to affect cellular membranes or cytoskeletal dynamics.

o Toxicity studies: Changes in organellar membrane tension can be an early indicator of
cellular stress and toxicity. SupraFlipper probes could be used to assess the off-target effects
of drug candidates on membrane homeostasis.

Conclusion

SupraFlipper probes represent a powerful tool for the quantitative measurement of membrane
tension in specific organelles within living cells. The protocols and data presented here provide
a framework for researchers to apply this technology to a wide range of biological questions
and to explore new therapeutic strategies targeting cellular mechanics. Careful optimization of
probe concentration, incubation times, and imaging parameters will be necessary for each
specific application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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